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Compound of Interest

Compound Name: 6-(propan-2-yl)-1,4-oxazepane

CAS No.: 1860126-79-9

Cat. No.: B2608363

Get Quote

Executive Summary: The 1,4-Oxazepane Scaffold
The 1,4-oxazepane ring (a seven-membered heterocycle containing one oxygen and one

nitrogen) represents a "privileged scaffold" in medicinal chemistry. Unlike their six-membered

counterparts (morpholines) or nitrogen-only analogs (1,4-diazepanes), 1,4-oxazepanes offer

unique conformational flexibility that allows them to access specific binding pockets in G-

Protein Coupled Receptors (GPCRs) and enzyme active sites.

This guide compares the performance of 1,4-oxazepane analogs against morpholines and

acyclic alternatives, focusing on:

Dopamine D4 Selectivity: How ring expansion (6 vs. 7 membered) alters binding affinity.

Peptidomimetic Stability: The use of 1,4-oxazepane-2,5-diones to constrain amino acid

residues.

Synthetic Accessibility: Solid-phase vs. solution-phase protocols.
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Comparative SAR Analysis: CNS Targets (Dopamine
D4)[1]
One of the most critical applications of 1,4-oxazepanes is in the development of selective

Dopamine D4 receptor ligands, which are potential antipsychotics lacking extrapyramidal side

effects.[1]

The "Ring Size" Effect: Morpholine vs. 1,4-Oxazepane
Research indicates that the size of the heterocyclic core is a determinant of affinity.[1] While

morpholines (6-membered) provide a rigid core, the 1,4-oxazepane (7-membered) allows for a

"induced fit" mechanism in the D4 receptor pocket.

Table 1: Comparative Binding Affinity (Ki) of 2,4-Disubstituted Analogs Data derived from

comparative SAR studies [1, 2].

Compound
Class

Core
Structure

C2-
Substituent

N-
Substituent
(R1)

Ki (nM) D4
Receptor

Selectivity
(D4 vs D2)

Morpholine 6-membered Methyl
4-

chlorobenzyl
45 Moderate

1,4-

Oxazepane
7-membered H

4-

chlorobenzyl
15 High

1,4-

Oxazepane
7-membered Methyl

4-

chlorobenzyl
8 Very High

1,4-

Oxazepane
7-membered Ethyl

4-

chlorobenzyl
25 Moderate

1,4-

Oxazepane
7-membered H

4-

fluorobenzyl
22 High

Key SAR Drivers
The C2 "Sweet Spot": Substitution at the 2-position is critical. A methyl group (Compound 1b

in literature) enhances affinity (Ki = 8 nM) compared to the unsubstituted analog.[2] However,
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increasing steric bulk to an ethyl group decreases affinity (Ki = 25 nM), suggesting a

sterically restricted sub-pocket.

N-Benzyl Electronics: Electron-withdrawing groups on the N-benzyl moiety are favorable. A

4-chloro substituent outperforms 4-fluoro and unsubstituted benzyls, likely due to halogen

bonding or hydrophobic interactions within the receptor cleft.

SAR Visualization
The following diagram illustrates the validated SAR map for 1,4-oxazepane D4 ligands.
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Figure 1: SAR Map of 1,4-oxazepane ligands targeting the Dopamine D4 receptor. Green

nodes indicate optimal modifications; Red indicates steric limitations.

Peptidomimetic Applications: 1,4-Oxazepane-2,5-
diones[3]
Beyond GPCRs, the 1,4-oxazepane-2,5-dione scaffold serves as a constrained dipeptide

mimic. By locking the amide bond into a specific conformation, these analogs improve

metabolic stability against proteases compared to linear peptides.

Mechanism: The 7-membered ring forces the amide bond into a cis-like or twisted trans

conformation, mimicking the turn structures found in bioactive proteins.
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Comparison: Compared to lactams (pyrrolidinones), the oxazepane core introduces an

oxygen atom that can act as a hydrogen bond acceptor without donating a proton, altering

solubility and permeability profiles.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis

and biological evaluation of these analogs.

Protocol A: Solid-Phase Synthesis of 1,4-Oxazepane-2,5-
diones
Rationale: Solid-phase synthesis (SPPS) is preferred for generating libraries for SAR studies

due to ease of purification. This protocol utilizes a Wang resin approach to prevent

racemization [3].[3]

Materials:

Fmoc-Homoserine(TBDMS)-OH

Wang Resin[3]

Diisopropylcarbodiimide (DIC) / HOBt[3]

Trifluoroacetic acid (TFA) / Triethylsilane (Et3SiH)

Step-by-Step Workflow:

Resin Loading: Swell Wang resin in DMF. Couple Fmoc-Homoserine(TBDMS)-OH using

DIC/HOBt (3 equiv) for 2 hours.

Deprotection: Remove Fmoc group using 20% piperidine in DMF (2 x 10 min).

N-Acylation: React the free amine with 2-bromoacetic acid (or substituted analog) activated

with DIC.

Cyclization Precursor Assembly: Desilylate the side chain using TBAF/THF to expose the

hydroxyl group.
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Cyclization (Base-Induced): Treat the resin-bound intermediate with Potassium tert-butoxide

(KOtBu) in THF to induce intramolecular alkoxide attack on the bromide, forming the 7-

membered ring.

Cleavage: Treat resin with TFA/Et3SiH/DCM (10:1:9) for 30 minutes. Filter and evaporate.

Purification: Purify crude product via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Radioligand Binding Assay (Dopamine D4)
Rationale: To validate the Ki values presented in Table 1, a competitive binding assay using

[3H]-nemonapride is the gold standard [1].

Workflow:

Membrane Preparation: Harvest CHO cells stably expressing human D4.4 receptors.

Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

Incubation: Incubate membranes (20 µg protein) with [3H]-nemonapride (0.5 nM) and

increasing concentrations of the test 1,4-oxazepane compound (10^-10 to 10^-5 M).

Equilibrium: Incubate at 25°C for 60 minutes.

Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell

harvester. Wash 3x with ice-cold buffer.

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Determine IC50 using non-linear regression analysis and convert to Ki using

the Cheng-Prusoff equation.

Synthesis Workflow Visualization
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Figure 2: Solid-Phase Synthesis workflow for 1,4-oxazepane-2,5-diones. Step 5 is the critical

ring-closing step utilizing intramolecular nucleophilic substitution.
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Conclusion
The 1,4-oxazepane scaffold offers a superior balance of conformational flexibility and structural

constraint compared to morpholines and 1,4-diazepanes.

For CNS Targets: The 7-membered ring size is crucial for high-affinity binding to the

Dopamine D4 receptor, with 2-methyl and N-(4-chlorobenzyl) substitutions representing the

optimal motif.

For Drug Design: The scaffold is synthetically accessible via solid-phase methods, allowing

for rapid library generation.

Researchers are advised to prioritize the 2-methyl-1,4-oxazepane core when designing D4-

selective ligands and to utilize the 1,4-oxazepane-2,5-dione core when seeking stable

peptidomimetics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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